2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine
Description
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-chloro-4-methyl-2-phenylmethoxy-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-15(20-10-12-5-3-2-4-6-12)19-16-13(11)7-8-14(17)18-16/h2-9H,10H2,1H3 |
InChI Key |
DECNPXNCQSQCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Naphthyridine Derivatives
The foundational step involves synthesizing the 1,8-naphthyridine ring system, which can be achieved via cyclization reactions of suitable precursors. These precursors often include substituted pyridine derivatives, which undergo cyclization under specific conditions:
- Method : Cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds or related intermediates.
- Reagents : Typically involve acids or bases to facilitate ring closure.
- Conditions : Reflux in suitable solvents such as ethanol or acetic acid.
Example : Cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the naphthyridine core.
Installation of the Methyl Group at the 4-Position
The methyl group can be introduced through methylation reactions:
- Method : Methylation using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction Conditions : Reactions are often performed under reflux in polar aprotic solvents like acetone or acetonitrile.
Formation of the 2-(Benzyloxy) Substituent
The benzyloxy group at the 2-position is introduced via nucleophilic substitution:
- Method :
- Starting with a 2-hydroxy derivative of the naphthyridine, which undergoes benzylation.
- Alternatively, direct nucleophilic substitution of a suitable leaving group (e.g., halogen) with benzyl alcohol derivatives.
- Reagents : Benzyl alcohol or benzyl halides with bases such as potassium carbonate or sodium hydride.
- Conditions : Reactions are conducted under reflux in solvents like acetone or dimethylformamide (DMF).
Research Data : Synthesis pathways described in patent literature involve benzylation of hydroxylated intermediates, followed by purification through silica gel chromatography.
Alternative Synthetic Routes
Recent advances include using Suzuki–Miyaura coupling reactions to introduce the benzyloxy group:
- Method : Coupling of aryl halides with benzyloxyboronic acids in the presence of palladium catalysts.
- Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), base (potassium carbonate), and solvents like tetrahydrofuran (THF) or dioxane.
- Advantage : High regioselectivity and functional group tolerance.
Summary of Synthetic Pathway
| Step | Description | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization to form naphthyridine core | 2-aminopyridine + α,β-unsaturated compounds | Reflux, acid/base | High yield, regioselective |
| 2 | Chlorination at 7-position | N-chlorosuccinimide (NCS) | Room temperature, controlled | Regioselective chlorination |
| 3 | Methylation at 4-position | Methyl iodide (MeI) + K₂CO₃ | Reflux | Efficient methylation |
| 4 | Benzylation at 2-position | Benzyl alcohol/halides + base | Reflux | Formation of benzyloxy group |
| 5 | Purification | Silica gel chromatography | Standard techniques | Purity >95% |
Research and Patent Data Supporting Preparation
Patent US20050043309A1 describes the reaction of 2,7-dichloro-naphthyridine with benzyl alcohol in the presence of bases such as potassium tert-butoxide, sodium hydride, or lithium diisopropylamide, in solvents like tetrahydrofuran (THF), to yield benzyloxy derivatives.
Literature : The synthesis of related naphthyridine derivatives often involves multi-step procedures including cyclization, halogenation, methylation, and nucleophilic substitution, with yields ranging from 50% to 80% depending on the specific route and conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Benzoquinones
Reduction: Hydrocarbons
Substitution: Amines or thiols
Scientific Research Applications
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Analogous 1,8-Naphthyridine Derivatives
Structural and Physicochemical Differences
The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Trifluoromethyl groups (in ) increase electron-withdrawing effects and metabolic stability but may reduce solubility . Amino groups (e.g., in derivatives) enable hydrogen bonding, critical for receptor interactions in anticonvulsant activity .
Planarity and Crystal Packing :
Anticonvulsant Activity:
- Derivatives with morpholino-hydroxypropyloxy or diphenylamino groups at position 2 exhibit anticonvulsant effects comparable to diazepam (5 mg/kg) at 250 mg/kg . The benzyloxy group’s bulkier aromatic structure may hinder similar activity, though this remains untested.
Antibacterial and Antitumor Activity:
- No antibacterial activity was observed in 2-substituted-4-methyl-7-amino-1,8-naphthyridines (), suggesting the benzyloxy variant may also lack this property .
Pharmacological Potential and Limitations
- Benzyloxy vs. Morpholino: While morpholino derivatives show anticonvulsant efficacy, the benzyloxy group’s lipophilicity may favor central nervous system targeting but could also increase toxicity risks.
- Lack of Antibacterial Activity : Consistent across tested 1,8-naphthyridines, suggesting structural modifications beyond simple substitution are needed for this application .
Biological Activity
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is a synthetic compound that belongs to the naphthyridine class of heterocyclic compounds. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine resulted in:
- Cell Viability Reduction : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Apoptotic Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of this compound. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.
Experimental Findings
In an animal model of neurodegeneration:
- Oxidative Stress Markers : Significant reduction in malondialdehyde (MDA) levels.
- Inflammatory Cytokines : Decreased levels of TNF-alpha and IL-6.
These results suggest that 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine may offer protective effects against neuronal damage.
The biological activity of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is hypothesized to involve several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Interaction with specific receptors can lead to downstream signaling changes affecting cell survival and proliferation.
Q & A
Q. What are the established synthetic routes for 2-(benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of precursors such as 2-aminopyridine derivatives with carbonyl compounds. For example, polyphosphoric acid (PPA) at 478–483 K for 5 hours facilitates cyclization, followed by purification via column chromatography (petroleum ether:ethyl acetate, 96:4) and recrystallization in methanol . Reaction optimization requires monitoring by TLC and adjusting solvent ratios to enhance purity.
Q. How is the planar structure of the 1,8-naphthyridine core confirmed experimentally?
X-ray crystallography reveals planarity through dihedral angles (e.g., 3.08° between fused rings) and bond-length analysis (C1–C2 = 1.74 Å, C12–O1 = 1.22 Å). π–π stacking and van der Waals interactions further stabilize the crystal lattice, as observed in packing diagrams .
Q. What purification techniques are recommended for isolating 1,8-naphthyridine derivatives?
Column chromatography with silica gel and gradient elution (e.g., petroleum ether:ethyl acetate) is standard. Recrystallization in methanol or ethanol improves purity, while TLC (Rf ~0.5) ensures reaction completion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 1,8-naphthyridine derivatives?
Substituents like chloro, benzyloxy, and methyl groups modulate bioactivity. For example:
- Antimicrobial activity : Chloro groups enhance electron-withdrawing effects, improving target binding .
- Anticancer activity : Methyl groups at position 4 increase lipophilicity, aiding membrane penetration . Systematic substitution at positions 2, 4, and 7, followed by in vitro assays (e.g., MIC, IC50), is critical for SAR profiling .
Q. What computational methods validate interactions between 1,8-naphthyridines and biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to enzymes like acetylcholinesterase. Key interactions include:
- Hydrogen bonding : Between the naphthyridine N-atom and active-site residues.
- π-Stacking : Aromatic rings and hydrophobic pockets .
Q. What strategies resolve contradictions in pharmacological data for structurally similar derivatives?
Contradictions arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Reproducibility checks : Re-synthesize compounds and validate purity via HPLC (>98%).
- Dose-response curves : Confirm activity across multiple concentrations .
Q. How can eco-friendly synthesis address limitations in traditional methods for styryl-1,8-naphthyridine derivatives?
Metal-free Knoevenagel condensation using piperidine in ethanol (40–60°C, 12–24 hours) eliminates toxic catalysts. This method achieves yields >80% with greener solvents and lower energy input .
Q. What analytical techniques characterize byproducts during 1,8-naphthyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
